molecular formula C12H19NO B14841190 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine

6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine

Katalognummer: B14841190
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: AARXUXFUEFADMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.288 g/mol . It features a cyclopropoxy group attached to a cyclohexa-2,4-dienamine structure, making it a unique compound in the field of organic chemistry.

Vorbereitungsmethoden

The synthesis of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

6-Cyclopropoxy-N,N,2-trimethylcyclohexa-2,4-dienamine can be compared with other similar compounds, such as:

    Cyclohexadiene derivatives: These compounds share a similar cyclohexadiene core but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclopropoxy derivatives: Compounds with a cyclopropoxy group attached to different core structures, resulting in different reactivity and applications.

    Trimethylamine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

6-cyclopropyloxy-N,N,2-trimethylcyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C12H19NO/c1-9-5-4-6-11(12(9)13(2)3)14-10-7-8-10/h4-6,10-12H,7-8H2,1-3H3

InChI-Schlüssel

AARXUXFUEFADMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC(C1N(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.